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Compound of Interest

Compound Name: 2-Bromo-5-iodo-3-nitropyridine

Cat. No.: B1288167 Get Quote

An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites of 2-Bromo-5-iodo-3-
nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction
2-Bromo-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of

significant interest in synthetic chemistry. Its utility as a building block stems from the distinct

electronic environment created by the interplay of the electron-deficient pyridine ring and three

powerful substituents: a bromo group, an iodo group, and a nitro group. Understanding the

specific electrophilic and nucleophilic sites within this molecule is paramount for predicting its

reactivity and designing rational synthetic pathways for the development of novel

pharmaceuticals and functional materials. This guide provides a detailed analysis of the

molecule's electronic landscape to identify its key reactive centers.

Electronic Landscape of 2-Bromo-5-iodo-3-
nitropyridine
The reactivity of 2-Bromo-5-iodo-3-nitropyridine is governed by the cumulative electronic

effects of its constituent parts.

Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a strong

electron-withdrawing inductive effect (-I). This decreases the overall electron density of the
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aromatic ring, making it inherently susceptible to nucleophilic attack, particularly at the

positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2] Conversely, the ring is

deactivated towards electrophilic aromatic substitution compared to benzene.[3][4]

Nitro Group (-NO₂ at C3): The nitro group is one of the most powerful electron-withdrawing

groups, operating through both a strong negative inductive effect (-I) and a strong negative

resonance effect (-M).[5][6] Its presence at the C3 position profoundly depletes the electron

density of the entire ring system, further activating it for nucleophilic substitution and

deactivating it for electrophilic attack.[6][7]

Bromo Group (-Br at C2): As a halogen, bromine is electronegative and withdraws electron

density via induction (-I). While it can donate electron density through resonance (+M), the

inductive effect is generally considered dominant in influencing reactivity.[8] Its position at

C2, which is already electron-deficient, makes it a good leaving group in nucleophilic

aromatic substitution (S_NAr) reactions.[9][10]

Iodo Group (-I at C5): Similar to bromine, iodine exhibits a weak electron-withdrawing

inductive effect (-I) and a weak electron-donating resonance effect (+M).[11] Iodine is an

excellent leaving group, often superior to bromine, in S_NAr reactions due to the weaker

carbon-iodine bond.[12]

Identification of Reactive Sites
The combination of these electronic factors creates distinct reactive sites within the molecule.

Nucleophilic Site
The primary nucleophilic center in 2-Bromo-5-iodo-3-nitropyridine is the nitrogen atom (N1)

of the pyridine ring. The lone pair of electrons on the nitrogen is not part of the aromatic π-

system and is available to attack electrophiles, making the compound a Lewis base.[13]

Reactions with protons (acids) or alkylating agents will occur at this site.[13]

Electrophilic Sites
The pyridine ring is rendered exceptionally electron-poor by the collective action of the ring

nitrogen and the three electron-withdrawing substituents. This creates several highly

electrophilic carbon centers that are susceptible to attack by nucleophiles.
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C2, C4, and C6 Positions: These positions are the most electrophilic carbons in the ring. The

C2 and C6 atoms are ortho to the ring nitrogen, while the C4 atom is para; all are

significantly activated toward nucleophilic attack.[2] The potent nitro group at C3 further

enhances the electrophilicity of these positions through its ortho (C2, C4) and para (C6)

relationships. Therefore, C2, C4, and C6 are prime targets for nucleophilic attack.

Nucleophilic aromatic substitution of a hydrogen atom (e.g., Chichibabin reaction or oxidative

substitutions) is favored at these sites.[14]

C2 (Carbon-Bromine Bond): This position is exceptionally electrophilic. It is activated by

being ortho to the ring nitrogen and, critically, ortho to the powerful electron-withdrawing nitro

group. With bromide being a good leaving group, the C2 position is a primary site for

nucleophilic aromatic substitution (S_NAr).[9][10]

C5 (Carbon-Iodine Bond): This position is also an electrophilic center. While it is meta to the

ring nitrogen (a less activated position), it is ortho to the C4 position and activated by the

ortho nitro group. Given that iodide is an excellent leaving group, the C5 position is another

viable site for S_NAr.[12]

C3 (Carbon-Nitro Bond): The carbon atom attached to the nitro group is highly electrophilic.

In some cases, particularly with soft nucleophiles like thiols, the nitro group itself can be

displaced in a nucleophilic aromatic substitution reaction.[15]

Visualization of Reactive Sites
The following diagram illustrates the identified nucleophilic and electrophilic centers of 2-
Bromo-5-iodo-3-nitropyridine.

Reactive sites of 2-Bromo-5-iodo-3-nitropyridine.

Conclusion
The strategic placement of bromo, iodo, and nitro groups on the pyridine scaffold creates a

molecule with well-defined regions of electrophilicity and nucleophilicity. The primary

nucleophilic site is the pyridine nitrogen, which readily reacts with electrophiles. The carbon

skeleton, however, is markedly electrophilic. The C2, C4, C5, and C6 positions are all activated

for nucleophilic attack. Specifically, the carbons bearing the halogen atoms (C2 and C5) are

prime targets for nucleophilic aromatic substitution, with reactivity influenced by the superior
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leaving group ability of iodine and the strong electronic activation at the C2 position. This

detailed understanding of the molecule's reactive sites is crucial for its effective utilization in the

synthesis of complex, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-5-iodo-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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